1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by its unique structure, which incorporates both azetidine and oxadiazole moieties. The molecular formula is C19H20ClN3O2, with a molecular weight of approximately 357.83 g/mol. It is primarily used in scientific research, particularly in medicinal chemistry due to its potential biological activities.
The compound is synthesized through various chemical reactions and is available from several chemical suppliers, including BenchChem and Sigma-Aldrich. These suppliers provide detailed information regarding the compound's properties, synthesis methods, and safety data.
This compound is classified as an organic heterocyclic compound due to the presence of nitrogen in its ring structures. It falls under the category of pharmaceutical intermediates and potential drug candidates, particularly for developing new therapeutic agents.
The synthesis of 1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one typically involves multi-step synthetic pathways. The general approach includes:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
The molecular structure of 1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one can be represented using various chemical notation systems:
InChI=1S/C19H20ClN3O2/c20-15-6-4-14(5-7-15)18(24)21-17(23)16(22)8-9-19(21)25/h4-7H,8-13H2,1-3H3
CC(C(=O)N1CCN(C1)C2=C(N=N2)C=C(C=C2Cl)C=C(C=C2OC)C=C(C=C2C=O))
This structure reveals the connectivity between different functional groups and highlights the presence of both aromatic and aliphatic systems within the molecule.
The compound can undergo various chemical reactions typical for oxadiazole derivatives:
These reactions are essential for modifying the compound to enhance its biological activity or to explore new derivatives.
The mechanism of action for 1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is not fully elucidated but can be inferred based on its structural features:
Further studies would be necessary to define specific targets and pathways affected by this compound.
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to characterize this compound's physical and chemical properties.
The primary applications of 1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one include:
CAS No.: 4678-45-9
CAS No.: 20298-86-6
CAS No.: 102-94-3
CAS No.: 4720-09-6
CAS No.:
CAS No.: 4685-03-4